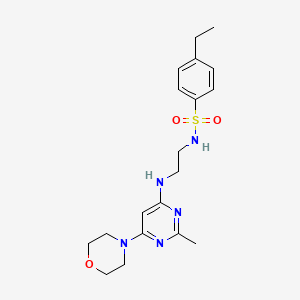![molecular formula C15H16N4O2S2 B2430343 N-[5-(éthylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phénylpyrrolidine-3-carboxamide CAS No. 893942-20-6](/img/structure/B2430343.png)
N-[5-(éthylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phénylpyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is an intriguing compound with a complex structure. Known for its potential applications in various scientific fields, it garners significant interest due to its unique molecular configuration. This compound, featuring a combination of nitrogen, sulfur, and oxygen atoms, plays a vital role in diverse chemical reactions and applications.
Applications De Recherche Scientifique
Chemistry
Biology
The compound’s biological activity is explored in vitro and in vivo, studying its interactions with cellular components and potential as a biochemical probe.
Medicine
Investigations include its role as a potential pharmaceutical intermediate, focusing on its interaction with biological targets and therapeutic potential.
Industry
Applications extend to the development of materials with specialized properties, including polymers and coatings that benefit from its chemical stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide involves multi-step procedures. Typically, the process starts with the preparation of the thiadiazole ring through the reaction of hydrazine derivatives with carbon disulfide. The subsequent formation of the pyrrolidine ring involves cyclization reactions, facilitated by reagents like acylating agents under controlled conditions.
Industrial Production Methods
For industrial-scale production, the synthesis protocols are optimized to enhance yield and purity. Key steps include careful monitoring of reaction temperatures, solvent selection to maximize efficiency, and employing catalysts to expedite reaction rates while minimizing by-products. Advanced purification techniques, such as recrystallization and chromatography, ensure high-quality end products suitable for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur-containing thiadiazole ring.
Reduction: The carbonyl group in the pyrrolidine ring is susceptible to reduction.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the compound’s structure.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Commonly involve reagents like alkyl halides or amines under conditions like reflux or microwave irradiation.
Major Products
The products formed vary based on the type of reaction. Oxidation often leads to sulfoxides or sulfones, reduction yields alcohols or amines, and substitution results in diversified derivatives depending on the reacting agents.
Mécanisme D'action
The compound interacts with biological targets by binding to specific proteins or receptors, influencing molecular pathways critical for cellular functions. Its effects often involve modulation of enzyme activity or disruption of molecular interactions necessary for disease progression.
Comparaison Avec Des Composés Similaires
When compared to other thiadiazole-containing compounds, N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide exhibits unique reactivity patterns and biological interactions. This is attributed to the distinct spatial arrangement and electronic distribution within its structure.
List of Similar Compounds
2-Amino-1,3,4-thiadiazole
1,3,4-Thiadiazole-5-thiol
5-Phenyl-1,3,4-thiadiazole-2-thiol
These compounds, while structurally related, differ in their functional groups and overall reactivity, highlighting the distinctive characteristics of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide.
Does this help? What else do you need?
Propriétés
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S2/c1-2-22-15-18-17-14(23-15)16-13(21)10-8-12(20)19(9-10)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRUZHUOFUNJNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-methyl-3-[(pentanoyloxy)imino]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2430261.png)


![ethyl (2E)-2-[(2,5-dichlorothiophene-3-carbonyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2430266.png)
![N-(1,3-benzothiazol-2-yl)-2-({5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2430267.png)



![3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2430273.png)
![N'-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2430277.png)
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2430278.png)
![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2430279.png)
![1-[4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2430281.png)

